REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9](O)=[O:10])=[C:4]([F:12])[CH:3]=1.C(Cl)(=O)C(Cl)=O.[CH3:19][NH2:20]>ClCCl.CN(C)C=O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([NH:20][CH3:19])=[O:10])=[C:4]([F:12])[CH:3]=1
|
Name
|
|
Quantity
|
10.56 mmol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)CC(=O)O)F
|
Name
|
|
Quantity
|
31.7 mmol
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.106 mmol
|
Type
|
catalyst
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
31.7 mmol
|
Type
|
reactant
|
Smiles
|
CN
|
Type
|
CUSTOM
|
Details
|
was stirred over a two hour period
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
Effervescense was observed for fifteen minutes
|
Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated to dryness in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The resulting oil was dissolved with dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
was concentrated to dryness in vacuo
|
Type
|
ADDITION
|
Details
|
The material was then diluted with tetrahydrofuran (20 mL)
|
Type
|
CUSTOM
|
Details
|
A precipitate formed as the reaction
|
Type
|
CONCENTRATION
|
Details
|
The contents of the reaction were concentrated to dryness in vacuo
|
Type
|
DISSOLUTION
|
Details
|
were then dissolved in a minimal amount of methanol
|
Type
|
ADDITION
|
Details
|
Ethyl acetate was then added to this solution until a solid
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
In a similar manner, two additional crops were collected from the mother liquor
|
Type
|
CUSTOM
|
Details
|
triturated with dichloromethane
|
Type
|
CUSTOM
|
Details
|
Purification of the solid by silica gel chromatography (0-5% methanol/dichloromethane)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)CC(=O)NC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 610 mg | |
YIELD: PERCENTYIELD | 22% | |
YIELD: CALCULATEDPERCENTYIELD | 23.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |